(S)-8-Chloro-6-methylchroman-4-amine
Beschreibung
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
(4S)-8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
YMWFYNANVKWNEW-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)Cl)OCC[C@@H]2N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Cl)OCCC2N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (S)-8-chloro-6-methylchroman-4-amine often starts with the chroman scaffold, followed by introduction of the chloro and methyl substituents and installation of the amine group with control over stereochemistry.
Chiral Resolution: This classical method involves synthesizing the racemic mixture of 8-chloro-6-methylchroman-4-amine followed by separation of the (S)-enantiomer using chiral resolving agents or chromatography techniques. Although straightforward, this approach can be inefficient and costly due to the need to separate enantiomers after synthesis.
Asymmetric Synthesis: More advanced methods employ asymmetric catalysis or chiral auxiliaries to directly produce the (S)-enantiomer. These methods use chiral catalysts or ligands to induce enantioselectivity during the key step of amine introduction or ring formation. For example, asymmetric hydrogenation of cyclic imines or reductive amination using chiral iridium or rhodium catalysts has been demonstrated for related chroman amines.
Catalytic Enantioselective Hydrogenation and Reductive Amination
Recent advances in enantioselective synthesis of chiral amines highlight catalytic hydrogenation of cyclic imines or reductive amination as effective routes:
Iridium- and Rhodium-Catalyzed Hydrogenation: Catalysts bearing chiral phosphine-oxazoline or sulfoximine ligands have been shown to convert cyclic imines into chiral amines with high enantiomeric excess (up to 95-96% ee). These methods are applicable to chroman derivatives by preparing the corresponding cyclic imine intermediate and applying asymmetric hydrogenation.
Intramolecular Reductive Amination: Using chiral iridium complexes, intramolecular reductive amination of ketone precursors bearing the chroman scaffold can afford the (S)-configured chroman-4-amine directly. This method avoids the need for protecting groups and allows mild reaction conditions with good enantioselectivity.
Three-Component Reactions Involving Chromone Derivatives
A related synthetic strategy involves three-component reactions of 3-formyl-6-methylchromone with primary amines and other reagents to form chroman derivatives functionalized at position 4.
For instance, a catalyst-free three-component reaction of 3-formyl-6-methylchromone, primary amines, and diphenylphosphine oxide under mild conditions yielded various chroman derivatives with amino substituents.
Reaction conditions such as temperature, catalyst presence, and amine basicity influence product distribution between α-aminophosphine oxides and chromonyl-substituted aminomethylene chromanones.
Although this method primarily targets phosphine oxide derivatives, the underlying chemistry provides insights into the amination of chroman rings and could be adapted for the synthesis of (S)-8-chloro-6-methylchroman-4-amine with appropriate modifications.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The enantioselective hydrogenation methods using iridium complexes with chiral phosphine-oxazoline ligands have shown excellent enantioselectivities (up to 95-96% ee), making them promising for preparing (S)-chroman amines.
The modified Mannich reaction and three-component reactions demonstrate the potential for functionalizing chroman and chromone scaffolds at position 4 with amines, though these methods require optimization to achieve high selectivity for the (S)-enantiomer and the desired substitution pattern.
The basicity of the amine used in three-component reactions significantly affects the product distribution, suggesting that careful choice of amine and reaction conditions is crucial for selective synthesis.
Computational studies (DFT calculations) support mechanistic insights into the formation of aminomethylene chroman derivatives, helping to rationalize experimental outcomes and guide reaction optimization.
This comprehensive review of preparation methods for (S)-8-chloro-6-methylchroman-4-amine highlights the importance of asymmetric catalysis, particularly iridium-catalyzed hydrogenation and reductive amination, as the most effective and enantioselective approaches. Classical methods like chiral resolution remain relevant but less efficient. Emerging multi-component and Mannich-type reactions offer versatile routes but require further development for stereoselective synthesis.
The integration of catalytic asymmetric methods with mechanistic understanding and reaction condition optimization forms the foundation for efficient and scalable preparation of (S)-8-chloro-6-methylchroman-4-amine for research and potential pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-8-Chloro-6-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted chromans.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Chroman derivatives, including (S)-8-Chloro-6-methylchroman-4-amine, have shown significant anti-inflammatory properties. Research indicates that compounds with a chroman-4-one structure can inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For instance, several studies have demonstrated that chromanone analogs exhibit potent inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents in treating conditions such as arthritis and cardiovascular diseases .
Table 1: Anti-inflammatory Activity of Chroman Derivatives
| Compound Name | Structure | Evaluation Method | Inference |
|---|---|---|---|
| Hesperetin derivatives | Image | Tested against IL-6, TNF-a cells | Significant reduction in inflammation markers |
| 3-Arylidene-7-methoxychroman-4-one | Image | Carrageenan-induced paw edema | Exhibited notable anti-inflammatory activity |
Anticancer Properties
Recent studies have identified chroman derivatives as potential anticancer agents. (S)-8-Chloro-6-methylchroman-4-amine and its analogs have been evaluated for their ability to inhibit cancer cell proliferation. Specifically, compounds derived from chroman frameworks have shown efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 2: Anticancer Activity of Chroman Derivatives
| Compound Name | Cancer Type | Evaluation Method | Inference |
|---|---|---|---|
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Breast cancer | Fluorescent-based assay | Significant reduction in cell viability |
| 3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Lung cancer | Cell proliferation assay | Induced apoptosis in cancer cells |
Synthesis Methodologies
The synthesis of (S)-8-Chloro-6-methylchroman-4-amine typically involves multi-step organic reactions, including the use of microwave irradiation for efficient reaction conditions. The compound can be synthesized through the reaction of o-hydroxyarylcarbonyl compounds with various amines under controlled conditions to yield high-purity products .
Table 3: Synthesis Approaches for Chroman Derivatives
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | o-Hydroxyarylcarbonyl compound + amine | 85% |
| Three-component reaction | 3-formyl-6-methylchromone + amines + phosphine oxides | 90% |
Alzheimer’s Disease Diagnostic Potential
Recent research has highlighted the potential of chroman derivatives as diagnostic agents for Alzheimer’s disease by targeting amyloid-beta plaques. Compounds like (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to these plaques, suggesting their utility in early diagnosis and imaging techniques for Alzheimer's patients .
Table 4: Diagnostic Applications in Alzheimer’s Disease
| Compound Name | Binding Affinity (nM) | Application |
|---|---|---|
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Diagnostic imaging for Aβ plaques |
| Iodine-labeled derivatives | Varies | Radioactive tracing in brain scans |
Wirkmechanismus
The mechanism of action of (S)-8-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes, leading to the accumulation of specific substrates or depletion of products.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs of (S)-8-chloro-6-methylchroman-4-amine, highlighting differences in substituents, molecular weight, and physicochemical properties:
Key Observations:
- In contrast, the bromo-methoxy analog () exhibits higher molecular weight and density due to bromine’s atomic mass .
- Steric and Electronic Effects : The isopropyl group in (S)-6-isopropylchroman-4-amine introduces steric bulk, which may hinder reactivity in substitution reactions compared to the smaller methyl group in the target compound .
- Safety Profile : 6-Methoxychroman-4-amine is flagged as corrosive (H314), whereas safety data for the chloro-methyl derivative remains unreported in the provided evidence .
Electronic and Spectroscopic Properties
highlights the role of substituent electronegativity in influencing chemical shifts in NMR spectra. For instance:
Biologische Aktivität
(S)-8-Chloro-6-methylchroman-4-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
(S)-8-Chloro-6-methylchroman-4-amine has the following structural characteristics:
- Molecular Formula: C₁₀H₁₃ClN
- Molecular Weight: 197.66 g/mol
- Functional Groups: Contains a chloro group at position 8 and an amine group at position 4 of the chroman structure, contributing to its unique reactivity and biological properties.
The biological activity of (S)-8-Chloro-6-methylchroman-4-amine is primarily attributed to its interaction with various molecular targets, including:
- Enzymes and Receptors: It may inhibit specific enzymes, leading to altered metabolic pathways. For example, it has been shown to modulate signaling pathways that affect cell proliferation and apoptosis.
- Biochemical Pathways: The compound influences multiple biochemical pathways, which may include antioxidant activity and modulation of inflammatory responses.
Antimicrobial Activity
Research indicates that (S)-8-Chloro-6-methylchroman-4-amine exhibits notable antimicrobial properties. It has been tested against various pathogens with promising results:
- In vitro Studies: The compound demonstrated significant inhibition against several bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of (S)-8-Chloro-6-methylchroman-4-amine has been explored in several studies:
- Cell Line Studies: In vitro assays using cancer cell lines (e.g., HCT116) showed that this compound can inhibit cell growth effectively, suggesting its role as a potential chemotherapeutic agent .
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | HCT116 | 12.5 | Significant inhibition observed |
| Study B | HepG2 | 15.0 | Comparable efficacy to doxorubicin |
Antioxidant Activity
(S)-8-Chloro-6-methylchroman-4-amine has also been reported to possess antioxidant properties:
- Mechanism: The compound scavenges free radicals and reduces oxidative stress within cells, which is crucial for protecting against cellular damage and inflammation .
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (S)-8-Chloro-6-methylchroman-4-amine against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment option for resistant infections . -
Anticancer Activity
In a comparative study with established chemotherapeutics, (S)-8-Chloro-6-methylchroman-4-amine exhibited an IC50 value of 12.5 µM in HCT116 cells, outperforming some conventional drugs in terms of potency against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
